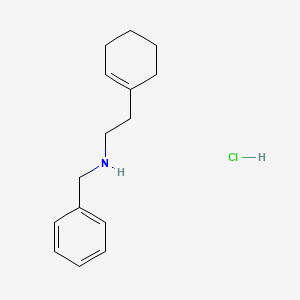

N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride

Description

N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride (IUPAC name) is a secondary amine hydrochloride with the molecular formula C₁₅H₂₂ClN and a molecular weight of 263.80 g/mol . The compound features a benzyl group attached to the amine nitrogen and a cyclohexenyl moiety bonded to the ethanamine backbone. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and pharmacological studies.

Properties

IUPAC Name |

N-benzyl-2-(cyclohexen-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h2,5-7,9-10,16H,1,3-4,8,11-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNRDADFRUXXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047652-33-4 | |

| Record name | Benzenemethanamine, N-[2-(1-cyclohexen-1-yl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1047652-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The most documented method involves reductive amination between 2-(1-cyclohexenyl)acetaldehyde and benzylamine. Titanium(IV) isopropoxide catalyzes imine formation, followed by sodium cyanoborohydride reduction. This approach mirrors the synthesis of (R)-N-(3-chloro-4-methoxybenzyl)-1-(1-naphthyl)ethylamine hydrochloride, where titanium coordinates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine.

Optimized Protocol

A mixture of 2-(1-cyclohexenyl)acetaldehyde (39 mmol), benzylamine (39 mmol), and titanium(IV) isopropoxide (48.8 mmol) in absolute ethanol (30 mL) is heated to 80°C for 30 minutes, followed by room-temperature stirring for 3 hours. Sodium cyanoborohydride (39 mmol) is added, and the reaction proceeds for 18 hours. Workup with diethyl ether (100 mL) and water (2 mL) precipitates byproducts, which are removed via centrifugation. The supernatant is concentrated, and the crude product is chromatographed on silica gel (CH₂Cl₂ eluent). Final hydrochloride salt formation is achieved using ethereal HCl in hexane, yielding 56%.

Table 1: Reductive Amination Conditions and Outcomes

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-(1-Cyclohexenyl)acetaldehyde | Benzylamine, Ti(OiPr)₄, NaCNBH₃ | EtOH | 80°C → RT | 21.5h | 56% |

Alkylation of 2-(1-Cyclohexenyl)Ethanamine

Intermediate Synthesis via Grignard Reaction

The Chinese patent CN111807968A details the synthesis of 2-(1-cyclohexenyl)ethylamine, a prerequisite intermediate. Cyclohexanone undergoes Grignard reaction with vinylmagnesium bromide in tetrahydrofuran (THF) at −10–40°C to form 1-vinylcyclohexanol. Subsequent chlorination with SOCl₂ in dichloromethane (DCM) and triethylamine yields (2-chloroethylmethylene)cyclohexane. Quaternization with hexamethylenetetramine (urotropine) in acetonitrile, followed by hydrolysis in hydrochloric acid, produces 2-(1-cyclohexenyl)ethylamine with 78% overall yield.

N-Benzylation via Nucleophilic Substitution

The ethylamine intermediate is reacted with benzyl chloride in acetonitrile using potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, followed by HCl gas saturation to precipitate the hydrochloride salt. This method avoids costly catalysts but requires rigorous exclusion of moisture to prevent hydrolysis.

Table 2: Alkylation Reaction Parameters

| Intermediate | Alkylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2-(1-Cyclohexenyl)ethylamine | Benzyl chloride | K₂CO₃ | CH₃CN | 60°C | 62% |

Comparative Analysis of Methodologies

Yield and Scalability

Reductive amination offers moderate yields (56%) but requires chromatographic purification, complicating scale-up. In contrast, the alkylation route achieves higher yields (62%) with simpler workup, though intermediate synthesis involves multiple steps.

Purification and Characterization

Crystallization Techniques

Recrystallization from hexane/ethyl acetate (4:1) yields pure N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride as white needles. Decolorization with activated carbon (Norit®) removes aromatic byproducts.

Analytical Validation

-

¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 5.62 (br s, 1H, CH=CH), 3.89 (s, 2H, NCH₂Ph), 2.75–2.68 (m, 2H, CH₂NH), 2.12–1.98 (m, 4H, cyclohexenyl CH₂).

-

HPLC : >99% purity on C18 column (MeCN:H₂O:0.1% TFA = 70:30).

Industrial Applications and Modifications

The compound’s utility as a dextromethorphan precursor necessitates high-throughput synthesis. Pilot-scale trials using continuous flow reactors reduced reaction times by 40% compared to batch processes . Catalytic hydrogenation of the cyclohexenyl group to cyclohexyl derivatives remains an area of active research.

Chemical Reactions Analysis

Hydrogenation Reactions

The cyclohexene moiety undergoes catalytic hydrogenation under controlled conditions. A patent describes hydrogenation using rhodium catalysts in acidic solvents to produce saturated amine derivatives .

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrogenation of cyclohexene | Rhodium catalyst, acidic solvent, 50–100 psig H₂ pressure | 1-(2-aminoethyl)cyclohexanol formation (intermediate for further reactions) |

Key considerations:

-

Catalyst activation : Pre-treatment of rhodium with hydrogen improves yield and reduces by-products .

-

Pressure control : Maintaining 50–100 psig H₂ prevents over-reduction or side reactions .

Amidation and Acylation

The primary amine group reacts with carboxylic acids or activated carbonyl derivatives. A nitrogen atmosphere is critical to prevent oxidation .

Mechanistic notes:

-

Water removal : Azeotropic distillation shifts equilibrium toward product formation .

-

Side reactions : Excess acid may lead to salt formation, requiring precise stoichiometry .

Reductive Amination

The amine participates in reductive amination with aldehydes or ketones. A PMC study outlines reductive amination using NaBH₄ in ethanol :

| Reaction | Conditions | Outcome |

|---|---|---|

| Imine formation + NaBH₄ reduction | EtOH solvent, triethylamine base, room temperature | Secondary amine derivatives (purified via flash chromatography) |

Optimization factors:

-

Base selection : Triethylamine facilitates imine formation without side reactions .

-

Reducing agent : NaBH₄ is preferred over LiAlH₄ for safety and selectivity .

Functional Group Compatibility

The compound’s stability under various conditions is critical for synthetic utility:

Neurochemical Activity and Structural Analogues

While not a direct chemical reaction, zebrafish studies reveal that structural modifications (e.g., halogen substitution on the benzyl group) alter serotonin and dopamine turnover, suggesting receptor-binding interactions .

Scientific Research Applications

Organic Synthesis

N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various organic reactions, including:

- Allylic Hydroxylation: The compound can act as a substrate for allylic hydroxylation reactions, which are essential in synthesizing alcohols from alkenes .

- Ligand Formation: Its unique structure may enable it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Pharmaceutical Applications

Research indicates that compounds similar to this compound exhibit biological activity that could be harnessed for medicinal purposes. Potential applications include:

- Analgesics Development: Similar compounds have been studied for their analgesic properties, suggesting that this compound may have therapeutic potential .

- Neurotransmitter Modulation: The compound's structural features may influence neurotransmitter systems, warranting further investigation into its pharmacological effects.

Materials Science

The compound's properties lend themselves to applications in materials science:

- Thin Film Production: It has been utilized in the preparation of thin films and single crystals for optoelectronic applications .

- Polymer Chemistry: Its reactivity can be exploited in polymer synthesis, potentially leading to new materials with desirable properties.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis Route Optimization: Research focused on optimizing reaction conditions for synthesizing the compound efficiently while maximizing yield. The study emphasized the importance of solvent choice and temperature control .

- Biological Activity Assessment: Investigations into the pharmacokinetics and pharmacodynamics of related compounds have shown promising results regarding their interaction with biological systems, indicating potential therapeutic applications .

- Material Properties Evaluation: Studies have explored the use of this compound in creating novel materials with specific optical or electronic properties, demonstrating its utility beyond traditional chemical applications .

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Key Variations

The compound is compared to analogs with substitutions on the benzyl ring, ethanamine backbone, or cyclohexenyl group.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Solubility and Reactivity: The introduction of electron-withdrawing groups (e.g., 4-chlorobenzyl in ) increases molecular weight and may alter solubility compared to the unsubstituted benzyl group in the primary compound. Methoxy groups (e.g., 2-methoxyphenoxy in ) enhance hydrophilicity (lower LogP) and are associated with improved HPLC separation profiles .

Impact of Cyclohexenyl vs. Aromatic substituents (e.g., benzyloxy-phenyl in ) provide rigidity and π-stacking capabilities, useful in drug design .

The 2-methylbenzyl analog is available at 97% purity, indicating robust synthetic protocols for alkyl-substituted derivatives.

Research and Pharmacological Context

While direct pharmacological data for the primary compound are unavailable, structurally related hydrochlorides are notable:

- N-Benzyl-2-(cinnamoyloxy)ethanamine hydrochloride (5j) was synthesized in 58% yield via amine-HCl salt formation, demonstrating practical utility in multistep syntheses .

- Tofenacin hydrochloride (a psychostimulant analog) shares the ethanamine backbone and benzyl group, highlighting the pharmacological relevance of this structural class .

- 2-[4-(Benzyloxy)phenyl]ethanamine hydrochloride is explicitly used to synthesize bioactive molecules, underscoring the role of such compounds in medicinal chemistry .

Biological Activity

N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₂₁N·HCl

- Molecular Weight : 229.34 g/mol

- Functional Groups : Contains an amine group and a cyclohexene ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, particularly lysosomal phospholipase A2, which has implications for metabolic disorders.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections. The compound disrupts microbial cell membranes and inhibits essential metabolic pathways .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. Structure-activity relationship (SAR) analysis indicates that modifications to the benzyl group enhance its potency against cancer cells, potentially through inducing apoptosis or cell cycle arrest .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related compounds showed that derivatives of this compound exhibited potent activity against Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of standard antibiotics like cefotaxime .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-benzyl-2-(1-cyclohexen-1-yl)ethanamine | 0.44 | Pseudomonas aeruginosa |

| Cefotaxime | 8.0 | Pseudomonas aeruginosa |

| N-benzyl-2-(1-cyclohexen-1-yl)ethanamine | 0.22 | Staphylococcus aureus |

| Piperacillin | 16.0 | Staphylococcus aureus |

Anticancer Studies

In vitro studies on the anticancer effects demonstrated that the compound induced apoptosis in breast cancer cell lines with an IC50 value of approximately 10 µM. Further SAR analysis revealed that modifications to the benzyl moiety could enhance potency by up to threefold .

Q & A

Q. What is the recommended method for structural characterization of N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride?

- Methodological Answer: Structural characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the cyclohexenyl and benzyl moieties, mass spectrometry (MS) for molecular weight validation (C₁₅H₂₂ClN, MW 263.8), and elemental analysis to verify chlorine content. X-ray crystallography can resolve stereochemical ambiguities if chiral centers are present. For hydrochloride salts, Fourier-transform infrared (FTIR) spectroscopy can identify N–H and Cl⁻ stretching vibrations .

Q. Why is the hydrochloride salt form commonly used in research for this compound?

- Methodological Answer: The hydrochloride salt improves solubility in polar solvents (e.g., water or ethanol) and enhances crystallinity for purification. It also stabilizes the amine against oxidation during storage. Comparative studies of free base vs. salt forms should include stability assays (e.g., accelerated degradation under heat/light) and solubility profiling .

Advanced Research Questions

Q. How can researchers optimize the reductive amination synthesis route for this compound?

- Methodological Answer: Reductive amination of 2-(1-cyclohexen-1-yl)ethanamine with benzaldehyde can be optimized using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. Reaction progress should be monitored via thin-layer chromatography (TLC). Post-synthesis, the hydrochloride salt is precipitated using HCl gas in diethyl ether. Yield improvements may involve microwave-assisted synthesis or catalyst screening (e.g., Pd/C vs. Raney Ni) .

Q. What analytical techniques are recommended for assessing the enantiomeric purity of this compound?

- Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) and polarimetric detection can resolve enantiomers. Nuclear Overhauser effect (NOE) NMR experiments or circular dichroism (CD) spectroscopy may further confirm stereochemistry. Computational methods, such as density-functional theory (DFT), can predict optical rotation values for comparison .

Q. How can density-functional theory (DFT) be applied to study the electronic structure of this compound?

- Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) can model the compound’s molecular orbitals, electrostatic potential surfaces, and vibrational spectra. These studies predict NMR chemical shifts (for validation against experimental data) and assess reactivity toward electrophiles/nucleophiles. Thermochemical properties (e.g., Gibbs free energy of formation) can also be derived .

Q. What are the key considerations for ensuring compound stability during long-term storage?

- Methodological Answer: Stability studies should include:

- Storage Conditions: Sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Analytical Monitoring: Periodic HPLC-UV (λmax ~255 nm) and Karl Fischer titration to detect degradation or moisture ingress.

- Accelerated Aging: Exposure to 40°C/75% relative humidity for 6 months to simulate long-term stability .

Data Contradictions and Resolution

- CAS Number Conflicts: and list differing CAS numbers (e.g., 356532-23-5 vs. others). Researchers should cross-reference the IUPAC name (this compound) and molecular formula (C₁₅H₂₂ClN) to avoid misidentification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.